IDO1 Inhibitory Activity of 4,5-Dichloroindoline Scaffold Compared to Unsubstituted Indoline
In a direct head-to-head comparison using recombinant human IDO1 enzyme assay, the 4,5-dichloroindoline scaffold (represented by compound 5g in the study) demonstrated an IC50 of 8.9 μM [1]. In contrast, the unsubstituted indoline analog (compound 5a) exhibited an IC50 of 27.5 μM [1], establishing that 4,5-dichloro substitution improves IDO1 inhibitory potency by approximately 3.1-fold relative to the parent indoline scaffold.
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8.9 μM (4,5-dichloroindoline scaffold, compound 5g) |
| Comparator Or Baseline | IC50 = 27.5 μM (unsubstituted indoline scaffold, compound 5a) |
| Quantified Difference | 3.1-fold improvement in potency |
| Conditions | Recombinant human IDO1 enzyme assay, measured at pH 6.5, 37°C, 30 min incubation |
Why This Matters
The 3.1-fold potency gain from 4,5-dichloro substitution on the indoline core directly informs SAR decisions and prioritizes this specific substitution pattern for IDO1-targeted drug discovery campaigns.
- [1] Zhang H, Liu K, Gong Q, et al. Discovery of potent indoleamine 2,3-dioxygenase (IDO) inhibitor from natural products. Eur J Med Chem. 2014;81:341-349. Table 1. View Source
